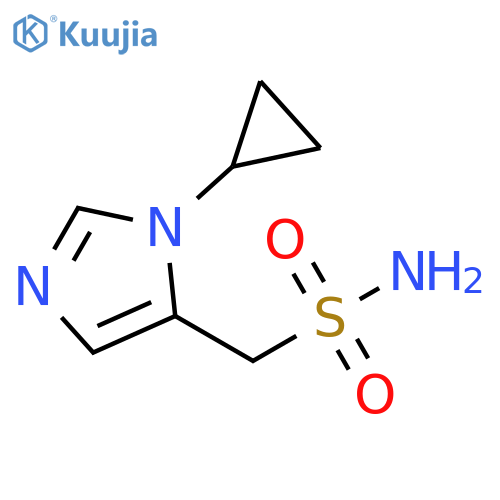Cas no 1495931-68-4 ((1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide)

1495931-68-4 structure
商品名:(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
CAS番号:1495931-68-4
MF:C7H11N3O2S
メガワット:201.246139764786
MDL:MFCD21702070
CID:5243874
PubChem ID:66142287
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-5-methanesulfonamide, 1-cyclopropyl-
- (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
-
- MDL: MFCD21702070
- インチ: 1S/C7H11N3O2S/c8-13(11,12)4-7-3-9-5-10(7)6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12)
- InChIKey: MLXUFNQMFKIGJW-UHFFFAOYSA-N
- ほほえんだ: C1N(C2CC2)C(CS(N)(=O)=O)=CN=1
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-278644-0.25g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95.0% | 0.25g |
$1104.0 | 2025-03-19 | |
| Enamine | EN300-278644-0.05g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95.0% | 0.05g |
$1008.0 | 2025-03-19 | |
| Enamine | EN300-278644-1.0g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95.0% | 1.0g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-278644-10g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 10g |
$5159.0 | 2023-09-09 | ||
| Enamine | EN300-278644-0.5g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95.0% | 0.5g |
$1152.0 | 2025-03-19 | |
| Enamine | EN300-278644-2.5g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95.0% | 2.5g |
$2351.0 | 2025-03-19 | |
| Enamine | EN300-278644-5.0g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95.0% | 5.0g |
$3479.0 | 2025-03-19 | |
| Enamine | EN300-278644-1g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 1g |
$1200.0 | 2023-09-09 | ||
| Enamine | EN300-278644-5g |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 5g |
$3479.0 | 2023-09-09 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01018082-1g |
(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide |
1495931-68-4 | 95% | 1g |
¥4991.0 | 2023-04-10 |
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1495931-68-4 ((1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide) 関連製品
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 506-17-2(cis-Vaccenic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1495931-68-4)(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide

清らかである:99%
はかる:1g
価格 ($):654.0